

# A Technical Guide to 3-Isopropylbenzoic Acid: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Isopropylbenzoic acid

Cat. No.: B1295375

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**3-Isopropylbenzoic acid** ( $C_{10}H_{12}O_2$ ) is an aromatic carboxylic acid featuring an isopropyl group at the meta-position of the benzene ring.<sup>[1]</sup> This substitution pattern imparts specific physicochemical properties that distinguish it from its ortho- and para-isomers, making it a valuable intermediate in various fields of organic synthesis.<sup>[1]</sup> Its molecular structure allows for diverse chemical modifications, positioning it as a key building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical identity, spectroscopic profile, synthesis protocols, key chemical reactions, and applications, with a focus on its relevance in research and drug development.

## Chemical Identity and Physicochemical Properties

### Molecular Structure and Core Data

**3-Isopropylbenzoic acid** is structurally defined by a benzoic acid core with an isopropyl substituent at the C3 position.<sup>[1]</sup> This arrangement influences its electronic properties and steric profile, which in turn dictates its reactivity and physical characteristics.

Diagram 1: Chemical Structure of **3-Isopropylbenzoic Acid**

Caption: Chemical structure of **3-Isopropylbenzoic acid**.

## Physicochemical Data Summary

The key physical and chemical properties of **3-Isopropylbenzoic acid** are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

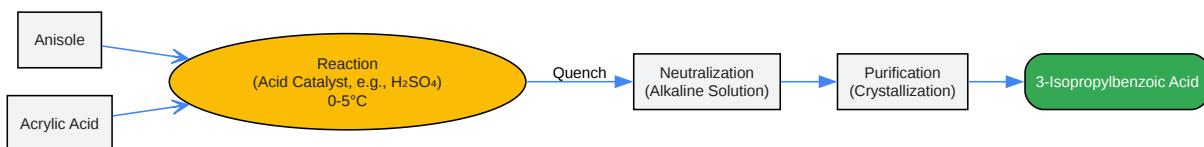
| Property          | Value                                                     | Source(s)    |
|-------------------|-----------------------------------------------------------|--------------|
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>            | [1][2][3][4] |
| Molecular Weight  | 164.20 g/mol                                              | [1][3][4]    |
| CAS Number        | 5651-47-8                                                 | [1][4][5]    |
| Appearance        | Colorless to light yellow crystalline solid/powder        | [2]          |
| Melting Point     | ~52-55°C                                                  | [2]          |
| Boiling Point     | ~300°C (estimated)                                        | [1]          |
| Solubility        | Insoluble in water; Soluble in ethanol, ether, chloroform | [2]          |
| Synonyms          | 3-(Prop-2-yl)benzoic acid, 3-Carboxycumene                | [4][5]       |

## Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **3-Isopropylbenzoic acid**. The expected spectral data are derived from its functional groups and overall molecular structure.

| Spectroscopy       | Expected Chemical Shifts / Frequencies                                                                                                                             | Rationale                                                                                                                                                                                                              |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR | $\delta$ 1.2-1.3 ppm (doublet, 6H)<br>$\delta$ 2.9-3.0 ppm (multiplet, 1H)<br>7.3-8.0 ppm (complex aromatic signals, 4H)<br>$\delta$ 12-13 ppm (broad singlet, 1H) | Protons of the two equivalent methyl groups of the isopropyl moiety. Methine proton of the isopropyl group. Protons on the disubstituted benzene ring. Acidic proton of the carboxylic acid group. <a href="#">[1]</a> |
| Infrared (IR)      | 2500-3300 $\text{cm}^{-1}$ (broad)<br>1680-1700 $\text{cm}^{-1}$ (strong)<br>1585-1600 $\text{cm}^{-1}$ & 1400-1450 $\text{cm}^{-1}$                               | O-H stretching vibration of the carboxylic acid dimer. C=O stretching of the carbonyl group. C=C stretching vibrations within the aromatic ring. <a href="#">[1]</a>                                                   |

## Synthesis and Chemical Reactivity


### Synthetic Pathways

The synthesis of **3-Isopropylbenzoic acid** presents a challenge in regioselectivity, as many electrophilic aromatic substitution reactions favor ortho/para products.[\[1\]](#) Therefore, strategies often involve starting with meta-substituted precursors or employing specific reaction conditions to achieve the desired isomer.

**Pathway 1: Oxidation of m-Isopropylbenzene** A direct and logical approach involves the oxidation of the benzylic position of m-isopropylbenzene (3-isopropylcumene). This method is analogous to the industrial synthesis of benzoic acid from toluene and leverages the reactivity of the isopropyl group under specific oxidative conditions.[\[1\]](#)

**Pathway 2: Friedel-Crafts Acylation Approach** A common laboratory-scale synthesis involves the reaction between anisole and acrylic acid in the presence of a strong acid catalyst.[\[2\]](#) This pathway proceeds through an electrophilic addition and subsequent intramolecular cyclization, followed by rearomatization.

Diagram 2: Synthetic Workflow via Anisole and Acrylic Acid



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Isopropylbenzoic acid**.

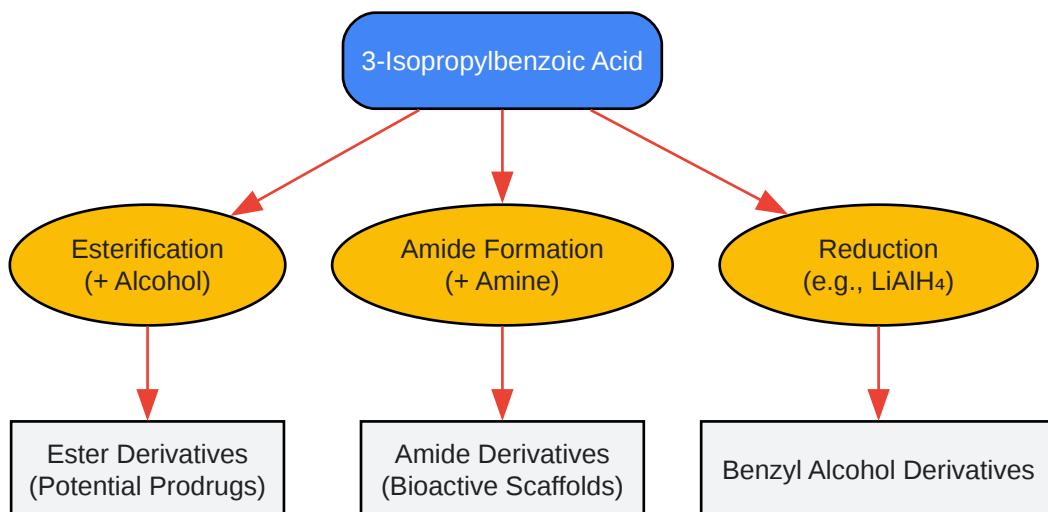
## Protocol 4.1: Synthesis from Anisole and Acrylic Acid[2]

This protocol outlines a laboratory procedure for synthesizing **3-Isopropylbenzoic acid**.

- Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve anisole in a suitable acidic solvent (e.g., sulfuric acid) under an inert atmosphere.
- Reaction: Cool the solution to 0-5°C using an ice bath. This low temperature is crucial to control the reaction's exothermicity and minimize side-product formation.
- Addition: Add acrylic acid dropwise from the dropping funnel to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 5°C.
- Quenching & Neutralization: Once the reaction is complete (monitored by TLC), slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution with a suitable alkaline solution (e.g., NaOH or NaHCO<sub>3</sub>) until the pH is neutral.
- Isolation & Purification: The product can then be isolated and purified. Depending on its form (precipitate or oil), this may involve extraction with an organic solvent, followed by drying and solvent evaporation. Final purification is typically achieved by crystallization from an appropriate solvent system.

## Chemical Reactivity

The reactivity of **3-Isopropylbenzoic acid** is dominated by its two functional groups:


- **Carboxylic Acid Group:** This group readily undergoes reactions typical of carboxylic acids, including deprotonation to form carboxylate salts with bases, esterification with alcohols in the presence of an acid catalyst, and conversion to amides via reaction with amines.[1]
- **Aromatic Ring:** The isopropyl group is a weak electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. The meta-positioning of the two substituents directs incoming electrophiles to the remaining available positions on the ring.

## Applications in Research and Drug Development

**3-Isopropylbenzoic acid** is primarily utilized as a versatile chemical intermediate. Its structure is a scaffold that can be elaborated into more complex molecules with potential biological activity.

- **Intermediate for Active Pharmaceutical Ingredients (APIs):** The molecule serves as a starting point for the synthesis of novel drug candidates. The carboxylic acid handle allows for the straightforward formation of ester or amide linkages, which are common functionalities in many therapeutic agents.[2]
- **Agrochemical Synthesis:** It is a precursor for creating new pesticides and herbicides, where the specific substitution pattern can contribute to the target molecule's efficacy and selectivity.[2]
- **Antibacterial Potential:** **3-Isopropylbenzoic acid** itself has been noted to possess antibacterial activity, potentially by disrupting bacterial cell membranes.[3] This intrinsic activity, combined with its utility as a scaffold, makes it an interesting subject for medicinal chemistry programs aimed at developing new anti-infective agents.

Diagram 3: Role as a Versatile Synthetic Building Block



[Click to download full resolution via product page](#)

Caption: Applications of **3-Isopropylbenzoic acid** as a chemical precursor.

## Safety and Handling

**3-Isopropylbenzoic acid** is classified as an irritant and is corrosive.[\[2\]](#) Adherence to standard laboratory safety protocols is mandatory when handling this compound.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[2\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[6\]](#)[\[7\]](#)
- Exposure Response:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[\[6\]](#)
  - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[6\]](#)
  - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[\[6\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[7]

## Conclusion

**3-Isopropylbenzoic acid** is a chemical compound with a well-defined molecular formula ( $C_{10}H_{12}O_2$ ) and molecular weight (~164.2 g/mol).[1] Beyond these fundamental properties, its true value for scientific and industrial communities lies in its utility as a versatile synthetic intermediate. The specific meta-substitution of its functional groups provides a unique chemical profile that, while challenging to synthesize regioselectively, offers a valuable platform for constructing complex molecules for applications in drug discovery, agrochemicals, and materials science. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Isopropylbenzoic acid (5651-47-8) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. 3-Isopropylbenzoic acid | 5651-47-8 | FAA65147 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. CAS 5651-47-8 | P911-A-88 | MDL MFCD09038906 | 3-Isopropylbenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Isopropylbenzoic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295375#3-isopropylbenzoic-acid-molecular-weight-and-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)